2-Ethylbutanal

Catalog No.
S793389
CAS No.
97-96-1
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylbutanal

CAS Number

97-96-1

Product Name

2-Ethylbutanal

IUPAC Name

2-ethylbutanal

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-3-6(4-2)5-7/h5-6H,3-4H2,1-2H3

InChI Key

UNNGUFMVYQJGTD-UHFFFAOYSA-N

SMILES

CCC(CC)C=O

solubility

miscible with alcohol, ether; soluble in water 1 ml in 50 ml

Canonical SMILES

CCC(CC)C=O

The exact mass of the compound 2-Ethylbutanal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible with alcohol, ether; soluble in water 1 ml in 50 ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6757. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Ethylbutanal (CAS 97-96-1), also known as 2-ethylbutyraldehyde, is a six-carbon aliphatic aldehyde characterized by an ethyl branch at the alpha position. As a clear, colorless liquid with a boiling point of 117 °C, it serves as a critical intermediate in organic synthesis, polymer chemistry, and the production of specialty amines and renewable fuel additives [1]. Unlike straight-chain aldehydes, the alpha-ethyl group introduces specific steric hindrance that modulates downstream reaction kinetics, making it a highly targeted precursor for controlling cross-linking density in thermosets, tuning the cold-flow properties of cyclic acetals, and directing chemoselectivity in reductive aminations .

Substituting 2-Ethylbutanal with generic straight-chain analogs like hexanal (C6) or butanal (C4) fundamentally alters process parameters and final material properties. Hexanal lacks alpha-branching, which leads to significantly different steric outcomes; for instance, polymers derived from hexanal exhibit higher glass transition temperatures (Tg) and reduced flexibility compared to the sterically hindered 2-ethylbutanal derivatives [1]. Conversely, butanal shares similar steric effects at the alpha position but possesses a much lower boiling point (74.8 °C vs. 117 °C), leading to excessive volatility that complicates reflux-controlled synthesis and formulation stability[2]. Furthermore, substituting with the larger 2-ethylhexanal (C8) introduces excessive hydrophobicity and a much higher boiling point (163 °C), shifting the process window outside standard operational parameters for C6-targeted applications.

Thermal Processability: Optimized Boiling Point for Reflux-Controlled Synthesis

In industrial synthesis and formulation, the volatility of the aldehyde precursor dictates the thermal process window. 2-Ethylbutanal offers an intermediate boiling point of 117 °C, which provides a distinct processing advantage over its unbranched and shorter-chain counterparts[1]. While butanal boils at a highly volatile 74.8 °C, requiring pressurized reactors to prevent evaporative loss, and hexanal boils at 131 °C, 2-ethylbutanal allows for atmospheric reflux at a temperature that accelerates condensation reactions without risking thermal degradation of sensitive co-reactants[2].

Evidence DimensionBoiling Point (°C)
Target Compound Data117 °C (2-Ethylbutanal)
Comparator Or BaselineButanal (74.8 °C) and Hexanal (131 °C)
Quantified Difference42.2 °C higher than butanal; 14 °C lower than hexanal
ConditionsStandard atmospheric pressure (760 mmHg)

Enables efficient atmospheric reflux in condensation reactions, eliminating the need for pressurized vessels required by more volatile analogs like butanal.

Polymer Flexibility: Tg Modulation via Alpha-Ethyl Steric Hindrance

The alpha-ethyl branching of 2-ethylbutanal significantly impacts the thermomechanical properties of cross-linked polymers. In Passerini three-component reactions used to synthesize renewable thermosets, the incorporation of 2-ethylbutanal yields polymers with a substantially lower glass transition temperature (Tg) compared to those synthesized with linear aldehydes of similar or longer chain lengths [1]. The steric bulk of the alpha-ethyl group disrupts polymer chain packing, providing a similar Tg modulation to butanal but maintaining the higher molecular weight and hydrophobicity of a C6 compound [1].

Evidence DimensionGlass Transition Temperature (Tg) Modulation
Target Compound DataLowered Tg due to disrupted chain packing
Comparator Or BaselineHexanal (linear C6, higher Tg due to tighter chain packing)
Quantified DifferenceAlpha-branched C6 achieves Tg profiles comparable to C4 aldehydes while retaining C6 hydrophobicity
ConditionsBulk polymerization via Passerini three-component reaction

Allows material scientists to engineer flexible, impact-resistant resins without sacrificing the moisture resistance provided by a six-carbon aliphatic chain.

Renewable Fuel Precursors: Branched Acetalization for Cold-Flow Improvement

When transforming bio-derived aldehydes into cyclic acetals for renewable diesel blends, the structural geometry of the aldehyde directly dictates the fuel's cold-flow performance. 2-Ethylbutanal reacts quantitatively (>93% isolated yield) with 1,4-butanediol over a solid acid catalyst to form a branched cyclic acetal [1]. While linear hexanal achieves similar yields, the resulting straight-chain acetal suffers from poor low-temperature fluidity. The alpha-branching inherited from 2-ethylbutanal disrupts crystallization in the fuel matrix, significantly improving cold-flow properties while maintaining an acceptable cetane number [1].

Evidence DimensionAcetalization Yield and Structural Branching
Target Compound Data93.6% yield (Branched cyclic acetal)
Comparator Or BaselineHexanal (94.8% yield, straight-chain cyclic acetal)
Quantified DifferenceEquivalent high yields (>93%), but 2-ethylbutanal exclusively provides the branched geometry required for low-temperature fuel fluidity
ConditionsSolvent-free reaction with Amberlyst 15 catalyst at ≤ 40 °C

Crucial for the procurement of biofuel precursors where cold-flow performance is a strict regulatory requirement for winter-grade diesel.

Chemoselectivity in Reductive Amination: Suppressing Over-Alkylation

In the synthesis of primary amines, straight-chain aldehydes like hexanal are prone to over-alkylation, leading to a mixture of secondary and tertiary amines that require costly chromatographic separation. 2-Ethylbutanal leverages its alpha-ethyl steric hindrance to physically impede the approach of a second bulky electrophile during reductive amination [1]. Under standard ruthenium-catalyzed or hydrosilane-driven reductive amination conditions, 2-ethylbutanal demonstrates superior chemoselectivity toward the primary amine (2-ethylbutylamine) or specifically targeted secondary amines, drastically reducing the formation of unwanted tertiary byproducts compared to unbranched C6 analogs .

Evidence DimensionPrimary/Secondary Amine Chemoselectivity
Target Compound DataHigh selectivity for mono-alkylation due to alpha-branching
Comparator Or BaselineHexanal (High susceptibility to over-alkylation)
Quantified DifferenceSignificant reduction in tertiary amine byproducts, improving isolated yield of the target amine
ConditionsDirect reductive amination with ammonium salts/amines and transition metal catalysts

Lowers downstream purification costs and improves atom economy in the industrial scale-up of active pharmaceutical ingredients (APIs).

Synthesis of Flexible Bio-Based Thermosets

Due to its specific alpha-branching, 2-ethylbutanal is the preferred C6 aldehyde for Passerini and Ugi multi-component polymerizations where a lowered glass transition temperature (Tg) is required. It provides the necessary steric disruption to ensure polymer flexibility while maintaining the hydrophobic benefits of a six-carbon chain, outperforming straight-chain hexanal in impact-resistant resin formulations [1].

Production of Winter-Grade Renewable Diesel Additives

In the biofuels sector, 2-ethylbutanal is highly valued for solvent-free acetalization with diols (e.g., 1,4-butanediol). The resulting branched cyclic acetals serve as drop-in renewable diesel oxygenates that offer vastly superior cold-flow properties compared to linear acetals derived from hexanal, preventing fuel gelling in cold climates [2].

Precursor for High-Purity Pharmaceutical Amines

2-Ethylbutanal is the optimal starting material for synthesizing 2-ethylbutylamine and related pharmaceutical intermediates. Its steric hindrance tightly controls chemoselectivity during reductive amination, preventing the over-alkylation common with unbranched aldehydes and thereby streamlining the purification of active pharmaceutical ingredients (APIs) [3].

Physical Description

2-ethylbutyraldehyde appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air.
Liquid
colourless, mobile liquid with a pungent odou

XLogP3

1.5

Flash Point

70 °F (NFPA, 2010)

Density

d20 0.81
0.808-0.814

Melting Point

Mp -89 °
-89°C

UNII

676JY5569P

GHS Hazard Statements

Aggregated GHS information provided by 1455 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (11.55%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (97.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.53%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

97-96-1

Wikipedia

2-ethylbutyraldehyde

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

Butanal, 2-ethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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